molecular formula C20H19N3O4S2 B3744603 N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide

N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide

Cat. No.: B3744603
M. Wt: 429.5 g/mol
InChI Key: QXHOPSJBWGWXSE-YVLHZVERSA-N
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Description

The compound N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide belongs to the class of 4-thiazolidinone derivatives, which are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound features a (5Z)-configured benzylidene moiety at position 5 of the thiazolidinone core, substituted with a 4-(dimethylamino) group. The N-3 position of the thiazolidinone is functionalized with a 4-hydroxy-3-methoxybenzamide group, which introduces additional hydrogen-bonding and polar interactions.

The structural uniqueness of this compound lies in its combination of electron-donating (dimethylamino, methoxy) and hydrogen-bonding (hydroxy) groups, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name

N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-22(2)14-7-4-12(5-8-14)10-17-19(26)23(20(28)29-17)21-18(25)13-6-9-15(24)16(11-13)27-3/h4-11,24H,1-3H3,(H,21,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHOPSJBWGWXSE-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a carbonyl compound under acidic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-(dimethylamino)benzaldehyde in the presence of a base to introduce the benzylidene group.

    Formation of the Benzamide Moiety: Finally, the compound is reacted with 4-hydroxy-3-methoxybenzoic acid under appropriate conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It is explored for its potential use in organic electronics and as a component in advanced materials.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 4-Thiazolidinone Derivatives

Compound Name Substituent at Position 5 (Benzylidene) Substituent at N-3 (Amide/Other) Key Functional Groups Synthesis Yield (%) Reference
Target Compound 4-(Dimethylamino)phenyl 4-Hydroxy-3-methoxybenzamide -N(CH₃)₂, -OH, -OCH₃ Not reported
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4a) 1,3-Benzodioxol-5-yl Methyl -O-CH₂-O- (cyclic ether) 96% (Method A)
(5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b) 3,4-Dimethoxyphenyl Methyl -OCH₃ (x2) 96% (Method A)
N-(5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide 4-Hydroxy-3-methoxyphenyl 2-Nitrobenzamide -OH, -OCH₃, -NO₂ Not reported
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 3-Methoxy-4-propoxyphenyl 2-Chlorobenzamide -Cl, -OCH₃, -OCH₂CH₂CH₃ Not reported
(5Z)-5-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-Methoxyphenyl (dual substitution) Hydrazone-linked 4-hydroxyphenyl -OCH₃, -OH, -NH-N=CH- Not reported

Key Observations:

Substituent Effects on Reactivity and Yield: Compounds with electron-donating groups (e.g., 4a, 4b in ) exhibit high synthesis yields (up to 96%), likely due to enhanced resonance stabilization during cyclocondensation. The target compound’s 4-(dimethylamino) group provides strong electron-donating properties, which may improve solubility but complicate crystallization compared to methoxy or hydroxy derivatives .

Biological Implications :

  • The presence of a nitro group (e.g., in ) or chloro substituent (e.g., in ) may enhance electrophilic interactions with biological targets, whereas hydroxy and methoxy groups favor hydrogen bonding.

Tautomerism and Conformation :

  • Compounds like those in exhibit tautomerism (thione-thiol equilibrium), which is absent in the target compound due to its rigid Z-configuration and amide substitution .

Spectral and Crystallographic Data

  • IR Spectroscopy: The target compound’s IR spectrum would show ν(C=O) at ~1680–1700 cm⁻¹ (thiazolidinone carbonyl), ν(N-H) at ~3200–3300 cm⁻¹ (amide), and ν(C=S) at ~1240–1260 cm⁻¹, consistent with . Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the thione tautomer .

Biological Activity

The compound N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The molecular formula of the compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 342.4 g/mol. The compound features a thiazolidine ring structure, which is known for its diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight342.4 g/mol
DensityPredicted: 1.53 g/cm³
pKa8.17 (Predicted)

Anticancer Activity

Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. A study assessing various thiazolidinone derivatives found that many compounds demonstrated selective cytotoxicity against cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. For instance, compounds similar to the one showed IC50 values ranging from 8.5 µM to 15.1 µM against these cell lines, indicating potent anticancer activity .

Case Study:
In a comparative study, the synthesized thiazolidinones were evaluated against standard anticancer agents like cisplatin. The results revealed that certain derivatives exhibited comparable or even superior cytotoxic effects on MDA-MB-361 breast cancer cells, with IC50 values lower than that of cisplatin (21.5 µM) .

Antimicrobial Activity

Thiazolidine derivatives have also been explored for their antimicrobial properties. A particular derivative of thiazolidinone demonstrated effective inhibition against various bacterial strains, including Gram-positive bacteria. This suggests a potential application in developing new antimicrobial agents .

The mechanism through which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. The presence of specific functional groups in the thiazolidine structure is believed to play a crucial role in enhancing these activities .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is heavily influenced by their structural components:

  • Dimethylamino Group : Enhances solubility and may increase interaction with biological targets.
  • Thioxo Group : Contributes to the reactivity and potential binding affinity to target proteins.
  • Hydroxy and Methoxy Substituents : These groups can modulate pharmacokinetic properties and bioavailability.

Q & A

Q. What are the key steps and challenges in synthesizing this compound with high purity?

The synthesis involves:

  • Thiazolidinone ring formation : Reacting a primary amine with carbon disulfide and α-halo ketones under basic conditions.
  • Benzylidene condensation : Substituting the thiazolidinone intermediate with 4-(dimethylamino)benzaldehyde in ethanol/methanol with acetic acid catalysis .
  • Final coupling : Reacting with 4-hydroxy-3-methoxybenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide). Challenges : Competing side reactions (e.g., over-oxidation of thioxo groups) require strict temperature control (60–80°C) and inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which analytical techniques are essential for structural validation?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve Z/E isomerism in the benzylidene moiety .
  • NMR spectroscopy : Confirm regiochemistry via 1H^1H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, thioxo proton absence) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and rule out dimerization .

Q. How should initial biological activity screening be designed?

Prioritize assays aligned with rhodanine derivatives’ known activities:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Target tyrosinase or α-glucosidase using spectrophotometric methods . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments .

Advanced Research Questions

Q. How can contradictions in reported biological data be resolved?

Discrepancies often arise from:

  • Structural analogs : Compare activity of halogen-substituted variants (e.g., 4-bromo vs. 2-methoxy derivatives) to identify substituent effects .
  • Assay conditions : Standardize solvent (DMSO concentration ≤1%) and cell viability protocols (e.g., ATP-based vs. resazurin assays) .
  • Metabolic stability : Use hepatic microsome models to assess degradation rates impacting in vivo vs. in vitro results .

Q. What crystallographic strategies address low diffraction quality in thiazolidinone derivatives?

  • Crystal growth : Optimize solvent polarity (e.g., DMF/water mixtures) to enhance crystal packing .
  • Twinned data : Apply SHELXD for structure solution and refine using SHELXL with TWIN/BASF commands .
  • Hydrogen bonding analysis : Use ORTEP-3 to map interactions (e.g., N–H···O and S···π contacts) influencing lattice stability .

Q. How to design SAR studies for optimizing anticancer activity?

  • Core modifications : Synthesize analogs with substituted benzylidene (e.g., 4-ethoxy vs. 4-dimethylamino) to modulate electron density .
  • Side-chain variations : Replace 4-hydroxy-3-methoxybenzamide with nitro or trifluoromethyl groups to enhance lipophilicity .
  • Bioisosteres : Substitute thioxo with selenoxo to evaluate heavy atom effects on cytotoxicity .

Q. Which computational methods predict target binding modes?

  • Molecular docking : Use AutoDock Vina to model interactions with PPAR-γ or β-lactamase active sites (validate with co-crystallized ligands) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of key hydrogen bonds (e.g., C=O···Arg280) .
  • QSAR models : Train on IC50_{50} data from analogs to correlate descriptors (e.g., logP, polar surface area) with activity .

Methodological Notes

  • Synthetic Reproducibility : Document inert gas purging (N2_2/Ar) during thiazolidinone formation to prevent disulfide byproducts .
  • Data Validation : Cross-reference crystallographic data with CCDC entries (e.g., CCDC 1234567) to confirm novelty .
  • Ethical Compliance : Adopt OECD guidelines for cytotoxicity assays to minimize animal use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide

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